molecular formula C26H27N3O7 B11091916 Dipropyl 4-[4-(acetylamino)phenyl]-2,6-diaminofuro[2,3-F][1]benzofuran-3,7-dicarboxylate

Dipropyl 4-[4-(acetylamino)phenyl]-2,6-diaminofuro[2,3-F][1]benzofuran-3,7-dicarboxylate

Cat. No.: B11091916
M. Wt: 493.5 g/mol
InChI Key: WYVVNRSADKGFTF-UHFFFAOYSA-N
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Description

Dipropyl 4-[4-(acetylamino)phenyl]-2,6-diaminofuro2,3-Fbenzofuran-3,7-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furobenzofuran core, acetylamino, and diaminophenyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropyl 4-[4-(acetylamino)phenyl]-2,6-diaminofuro2,3-Fbenzofuran-3,7-dicarboxylate typically involves multiple steps, including the formation of the furobenzofuran core and the subsequent addition of functional groups. Common synthetic routes may include:

    Formation of the Furobenzofuran Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.

    Introduction of Acetylamino and Diaminophenyl Groups: These functional groups are introduced through substitution reactions, often using reagents such as acetyl chloride and aniline derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dipropyl 4-[4-(acetylamino)phenyl]-2,6-diaminofuro2,3-Fbenzofuran-3,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the acetylamino or diaminophenyl groups, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Dipropyl 4-[4-(acetylamino)phenyl]-2,6-diaminofuro2,3-Fbenzofuran-3,7-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dipropyl 4-[4-(acetylamino)phenyl]-2,6-diaminofuro2,3-Fbenzofuran-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Dipropyl 4-[4-(aminophenyl)]-2,6-diaminofuro2,3-Fbenzofuran-3,7-dicarboxylate
  • Dipropyl 4-[4-(methylamino)phenyl]-2,6-diaminofuro2,3-Fbenzofuran-3,7-dicarboxylate

Uniqueness

Dipropyl 4-[4-(acetylamino)phenyl]-2,6-diaminofuro2,3-Fbenzofuran-3,7-dicarboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its acetylamino group, in particular, may enhance its biological activity and stability compared to similar compounds.

Properties

Molecular Formula

C26H27N3O7

Molecular Weight

493.5 g/mol

IUPAC Name

dipropyl 4-(4-acetamidophenyl)-2,6-diaminofuro[2,3-f][1]benzofuran-3,7-dicarboxylate

InChI

InChI=1S/C26H27N3O7/c1-4-10-33-25(31)19-16-12-17-20(21(24(28)35-17)26(32)34-11-5-2)18(22(16)36-23(19)27)14-6-8-15(9-7-14)29-13(3)30/h6-9,12H,4-5,10-11,27-28H2,1-3H3,(H,29,30)

InChI Key

WYVVNRSADKGFTF-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(OC2=C(C3=C(C=C12)OC(=C3C(=O)OCCC)N)C4=CC=C(C=C4)NC(=O)C)N

Origin of Product

United States

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